An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 8-Methoxyquinoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyquinoline-5-sulfonyl chloride is a key intermediate in synthetic and medicinal chemistry, valued for its reactive sulfonyl chloride group appended to a biologically significant quinoline scaffold. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its pivotal role in the development of novel therapeutic agents. By exploring the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for researchers leveraging this versatile compound in their work.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural and electronic properties lend themselves to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of a sulfonyl chloride group at the 5-position of the 8-methoxyquinoline core creates a highly reactive electrophilic center, enabling the facile synthesis of a diverse library of sulfonamide derivatives. These derivatives have shown significant promise in the development of novel therapeutic agents, particularly in oncology and infectious diseases.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 8-Methoxyquinoline-5-sulfonyl chloride is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 90429-62-2 | [1][6] |
| Molecular Formula | C₁₀H₈ClNO₃S | [1][6] |
| Molecular Weight | 257.69 g/mol | [1][6] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Melting Point | 123-124 °C | [6] |
| Boiling Point (Predicted) | 410.7 ± 30.0 °C | [6] |
| Density (Predicted) | 1.452 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 0.53 ± 0.29 | [6] |
| LogP (Predicted) | 3.25170 | [6] |
| XLogP3 (Predicted) | 2.4 | [6] |
Synthesis of 8-Methoxyquinoline-5-sulfonyl Chloride
The synthesis of 8-Methoxyquinoline-5-sulfonyl chloride is typically achieved through a two-step process starting from the readily available 8-hydroxyquinoline. The methoxy group enhances the stability of the resulting sulfonyl chloride, facilitating the efficient synthesis of its derivatives.[7]
Synthetic Pathway
Caption: Synthetic route to 8-Methoxyquinoline-5-sulfonyl chloride.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of quinoline sulfonyl chlorides and their methoxy derivatives.[8][9]
Step 1: O-Methylation of 8-Hydroxyquinoline
-
Under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
To this suspension, add a solution of 8-hydroxyquinoline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add methyl iodide (CH₃I) (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-methoxyquinoline.
Step 2: Sulfonation of 8-Methoxyquinoline
-
In a flask placed in an ice bath, add 8-methoxyquinoline (1.0 equivalent).
-
Slowly add chlorosulfonic acid (ClSO₃H) (5.0 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the precipitated product with a chlorinated solvent (e.g., dichloromethane or ethylene chloride).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 8-Methoxyquinoline-5-sulfonyl chloride, which can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon attached to the sulfonyl chloride group will be significantly downfield due to the strong deshielding effect. The methoxy carbon will appear as a characteristic signal in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
S=O stretching (asymmetric and symmetric): Strong bands in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
C-O stretching (aromatic ether): A strong band typically around 1250 cm⁻¹.
-
Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H stretching (aromatic and methyl): Bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to show characteristic losses, such as the loss of the chlorine atom, the SO₂ group, and the methoxy group.[10]
Chemical Reactivity and Applications in Drug Development
The primary utility of 8-Methoxyquinoline-5-sulfonyl chloride lies in its reactivity as an electrophile, making it an excellent precursor for the synthesis of sulfonamides.
Sulfonamide Synthesis
8-Methoxyquinoline-5-sulfonyl chloride readily reacts with primary and secondary amines in the presence of a base (e.g., triethylamine) to form the corresponding sulfonamides in high yields.[8] This reaction is a cornerstone of its application in medicinal chemistry.
Caption: General reaction scheme for sulfonamide synthesis.
Applications in Anticancer and Antimicrobial Drug Discovery
Quinoline-based sulfonamides have demonstrated a broad spectrum of biological activities.
-
Anticancer Agents: Derivatives of 8-methoxyquinoline-5-sulfonamide have been synthesized and evaluated for their anticancer properties. These compounds have shown efficacy against various cancer cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549).[8]
-
Antimicrobial Agents: The quinoline scaffold is also a key component of many antibacterial and antifungal drugs. Research has shown that sulfonamide derivatives of quinolines can exhibit potent activity against both susceptible and multidrug-resistant bacterial strains.[5][8]
Handling and Safety
As a sulfonyl chloride, 8-Methoxyquinoline-5-sulfonyl chloride is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
8-Methoxyquinoline-5-sulfonyl chloride is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and high reactivity make it an ideal starting material for the creation of diverse libraries of sulfonamide derivatives. The proven biological activity of these derivatives in areas such as oncology and infectious diseases underscores the importance of this compound in the ongoing search for novel and effective therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this key chemical intermediate in their drug discovery endeavors.
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Zięba, A., Pindjakova, D., Latocha, M., Płonka-Czerwińska, J., & Jampilek, J. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(3), 724. [Link]
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El-Sayed, M. A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6209. [Link]
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Khan, I., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14(4), 2539-2552. [Link]
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